2-(3,4-Dihydroxy-1,5-heptadienyl)-6-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydroxy-1,5-heptadienyl)-6-hydroxybenzaldehyde is an organic compound with the molecular formula C14H18O4. It is characterized by the presence of hydroxyl groups and a benzaldehyde moiety, making it a compound of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxy-1,5-heptadienyl)-6-hydroxybenzaldehyde typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehyde and ketone precursors, followed by selective hydroxylation and deprotection steps. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxy-1,5-heptadienyl)-6-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the heptadienyl chain.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3,4-Dihydroxy-1,5-heptadienyl)-6-hydroxybenzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(3,4-Dihydroxy-1,5-heptadienyl)-6-hydroxybenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The benzaldehyde moiety can interact with nucleophiles, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dihydroxy-1,5-heptadienyl)-6-hydroxybenzyl alcohol
- 2-(3,4-Dihydroxy-1,5-heptadienyl)-6-hydroxybenzoic acid
Uniqueness
2-(3,4-Dihydroxy-1,5-heptadienyl)-6-hydroxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
24868-59-5 |
---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
2-[(1E,5E)-3,4-dihydroxyhepta-1,5-dienyl]-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H16O4/c1-2-4-13(17)14(18)8-7-10-5-3-6-12(16)11(10)9-15/h2-9,13-14,16-18H,1H3/b4-2+,8-7+ |
InChI Key |
YUQDGJSYYKKISE-XOPXCKKHSA-N |
Isomeric SMILES |
C/C=C/C(C(/C=C/C1=C(C(=CC=C1)O)C=O)O)O |
Canonical SMILES |
CC=CC(C(C=CC1=C(C(=CC=C1)O)C=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.